molecular formula C25H24F3N3O4 B2798874 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 896050-34-3

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2798874
CAS RN: 896050-34-3
M. Wt: 487.479
InChI Key: OCXDATKAVNMDGH-UHFFFAOYSA-N
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Description

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C25H24F3N3O4 and its molecular weight is 487.479. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of compounds related to the chemical structure of interest has been explored for their antimicrobial properties. In particular, derivatives synthesized from N-acetylisatines have shown significant activity against various microbial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. Compounds have been characterized and their antimicrobial efficacy assessed through Diameter of the Inhibition Zone (DIZ) and Minimum Inhibitory Concentration (MIC) assays, revealing potential as new antimicrobial agents (Almutairi et al., 2018).

Synthesis and Antioxidant Properties

The antioxidant properties of certain derivatives have also been investigated. Synthesis aimed at exploring the antioxidant capacity of novel compounds has demonstrated that some synthesized derivatives exhibit considerable antioxidant activity, as assessed by methods such as ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays. This research highlights the potential of these compounds in developing new antioxidant agents, which is crucial for combating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).

Molecular Docking and Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have been explored through molecular docking studies targeting cyclooxygenase (COX) domains. Such studies provide insights into the potential anti-inflammatory activity and the molecular basis of the interaction between synthesized compounds and their biological targets. Research has shown promising results in identifying compounds with potential anti-inflammatory properties, which is significant for developing new therapeutic agents for inflammatory conditions (Al-Ostoot et al., 2020).

properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N3O4/c26-25(27,28)35-18-11-9-17(10-12-18)29-24(34)23(33)20-15-31(21-8-4-3-7-19(20)21)16-22(32)30-13-5-1-2-6-14-30/h3-4,7-12,15H,1-2,5-6,13-14,16H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXDATKAVNMDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide

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